6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
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Overview
Description
Anguinomycin A is a natural product isolated from a strain of Streptomyces. It is known for its potent cytotoxicity against murine P388 leukemia cells and demonstrates significant antitumor activity in mice against murine Lewis lung carcinoma and P388 leukemia . Anguinomycin A is structurally related to Leptomycin B and functions as an inhibitor of nuclear export of proteins .
Preparation Methods
The synthesis of Anguinomycin A involves several key steps, including:
Negishi stereoinversion cross-coupling: This step is crucial for the formation of carbon-carbon bonds with high stereoselectivity.
Jacobsen Cr(III)-catalyzed Hetero Diels-Alder reaction: This reaction is used to construct the dihydropyranone fragment of the molecule.
Evans B-mediated syn-aldol chemistry: This step is employed to form the syn-aldol product with high diastereoselectivity.
B-alkyl Suzuki-Miyaura cross-coupling: This reaction is used to couple the fragments together to form the final product
Chemical Reactions Analysis
Anguinomycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as manganese dioxide (MnO2) and oxalyl chloride.
Reducing agents: Such as lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAH).
Catalysts: Such as palladium (Pd) and chromium (Cr) complexes
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
Anguinomycin A has several scientific research applications, including:
Mechanism of Action
Anguinomycin A exerts its effects by inhibiting the nuclear export of proteins. It binds to the nuclear export signal (NES) of proteins and prevents their transport from the nucleus to the cytoplasm. This inhibition leads to the accumulation of proteins in the nucleus, which can induce apoptosis in cancer cells . The molecular targets of Anguinomycin A include the chromosome region maintenance 1 (CRM1) protein, which is responsible for mediating the nuclear export of proteins .
Comparison with Similar Compounds
Anguinomycin A is structurally similar to other anguinomycins, such as Anguinomycin B, Anguinomycin C, and Anguinomycin D. These compounds share a similar core structure but differ in their side chains . Compared to Leptomycin B, Anguinomycin A has a slightly different structure but exhibits similar biological activity as an inhibitor of nuclear export .
Similar Compounds
Anguinomycin B: Differing in the side chain structure.
Anguinomycin C: Differing in the side chain structure.
Anguinomycin D: Differing in the side chain structure.
Leptomycin B: An analog with similar biological activity
Anguinomycin A stands out due to its potent cytotoxicity and its ability to selectively induce apoptosis in cancer cells while causing growth arrest in normal cells .
Properties
CAS No. |
111278-01-4 |
---|---|
Molecular Formula |
C31H44O6 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |
InChI Key |
SGYKTDIJCLHSET-QMTWAXRBSA-N |
Isomeric SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |
SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
Canonical SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
Appearance |
Pale yellow film |
Synonyms |
5-Demethylleptomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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